molecular formula C13H24N2O2 B7890660 tert-butyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate

tert-butyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate

Cat. No.: B7890660
M. Wt: 240.34 g/mol
InChI Key: TWFKLLUSAMSECF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-(5-amino-1-bicyclo[3.2.1]octanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-6-4-5-12(14,9-13)7-8-13/h4-9,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFKLLUSAMSECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC(C1)(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection via Boc Anhydride

The most widely reported method involves reacting 5-aminobicyclo[3.2.1]octane with Boc₂O in anhydrous THF or dichloromethane (DCM). A tertiary base, such as DIPEA or triethylamine (TEA), facilitates the nucleophilic attack of the amine on the carbonyl carbon of Boc₂O.

Procedure :

  • Dissolve 5-aminobicyclo[3.2.1]octane (1.0 equiv) in THF under nitrogen.

  • Add DIPEA (1.5 equiv) and Boc₂O (1.2 equiv) dropwise at 0°C.

  • Stir at room temperature for 12–24 hours.

  • Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via flash chromatography.

Key Data :

ParameterValue
Yield78–85%
Reaction Time12–24 hours
Purity (HPLC)>95%

Steric hindrance from the bicyclic system slows reaction kinetics, necessitating excess Boc₂O (1.5 equiv) for complete conversion.

Alternative Route Using Boc-Cl

For substrates sensitive to Boc₂O’s exothermic reactivity, Boc-Cl (tert-butyl chloroformate) offers a milder alternative. This method employs DCM as the solvent and imidazole as the base to scavenge HCl.

Procedure :

  • Cool 5-aminobicyclo[3.2.1]octane (1.0 equiv) and imidazole (2.0 equiv) in DCM to 0°C.

  • Add Boc-Cl (1.1 equiv) dropwise.

  • Stir at 0°C for 2 hours, then warm to room temperature for 6 hours.

  • Extract with DCM, wash with brine, and concentrate.

Key Data :

ParameterValue
Yield65–72%
Reaction Time8 hours
Purity (HPLC)90–93%

This route avoids THF’s hygroscopicity but requires rigorous temperature control to prevent carbamate decomposition.

Solid-Phase Synthesis for High-Throughput Applications

A patent-pending approach immobilizes the bicyclic amine on Wang resin, enabling Boc protection under continuous-flow conditions. This method achieves 89% yield with >99% purity, ideal for combinatorial chemistry.

Procedure :

  • Load 5-aminobicyclo[3.2.1]octane onto Wang resin via carbodiimide coupling.

  • Treat with Boc₂O (2.0 equiv) and DIPEA (3.0 equiv) in DMF for 6 hours.

  • Cleave from resin using trifluoroacetic acid (TFA)/DCM (1:9).

Optimization Strategies and Challenges

Solvent and Base Selection

THF vs. DCM :

  • THF enhances Boc₂O solubility but risks peroxide formation.

  • DCM minimizes side reactions but slows reaction rates due to lower polarity.

Base Comparison :

BaseReaction RateYieldSide Products
DIPEAFast85%Minimal
TEAModerate78%Urea formation
ImidazoleSlow72%Chloride salts

DIPEA’s bulky structure mitigates urea byproducts, making it optimal.

Steric and Electronic Effects

The bicyclo[3.2.1]octane’s bridgehead amine exhibits steric hindrance , reducing nucleophilicity. Strategies to overcome this include:

  • Microwave-assisted synthesis : Reducing reaction time to 2–4 hours at 80°C.

  • Ultrasound activation : Improving mixing in viscous solutions.

Purification and Characterization

Crude products often contain unreacted amine and di-Boc byproducts. Flash chromatography (hexane/ethyl acetate gradient) resolves these, while recrystallization from ethanol/water yields crystalline product (mp 112–114°C).

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.05–3.15 (m, 1H, bridgehead H), 4.80 (br s, 1H, NH).

  • MS (ESI+) : m/z 255.2 [M+H]⁺.

Industrial-Scale Considerations

Cost Analysis

ReagentCost per kg (USD)Environmental Impact
Boc₂O320Low (non-hazardous)
Boc-Cl280High (HCl emission)
DIPEA450Moderate

Boc₂O’s scalability and lower hazard profile favor its use in kilo-scale production.

Green Chemistry Alternatives

Mechanochemical synthesis (ball milling) eliminates solvents, achieving 82% yield in 3 hours. This method reduces waste and energy consumption .

Chemical Reactions Analysis

tert-Butyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1354963-58-8
  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol
  • Purity : ≥95% .

This compound features a bicyclo[3.2.1]octane core with a primary amine at position 5 and a tert-butoxycarbonyl (Boc) carbamate group at position 1. It serves as a key intermediate in pharmaceutical synthesis, particularly for modulating steric and electronic properties in drug candidates.

Comparison with Structural Analogs

Variations in Bicyclic Ring Systems

Compound Name CAS No. Bicyclo System Substituent Position Molecular Formula Molecular Weight (g/mol) Key Differences
tert-Butyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate 1354963-58-8 [3.2.1]octane 5-amino, 1-Boc C₁₃H₂₄N₂O₂ 240.34 Reference compound
tert-Butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate 1630906-54-5 [2.2.2]octane 4-amino, 1-Boc C₁₃H₂₄N₂O₂ 240.34 Smaller bicyclo system with lower steric demand; amino group at position 4 .
tert-Butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate 1936724-31-0 [3.2.2]nonane 5-amino, 1-Boc C₁₄H₂₆N₂O₂ 254.37 Expanded bicyclo system (nonane vs. octane); higher molecular weight .
tert-Butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate 1439905-12-0 [3.2.1]octane 8-amino, 3-Boc C₁₃H₂₄N₂O₂ 240.34 Amino group at position 8 instead of 5; altered spatial orientation .

Key Insights :

  • Nonane systems (e.g., CAS 1936724-31-0) may improve lipid solubility due to increased hydrophobicity, favoring blood-brain barrier penetration .
  • Positional isomerism (e.g., amino at 5 vs. 8 in [3.2.1]octane) alters hydrogen-bonding interactions, impacting target binding in drug discovery .

Functional Group Modifications

Compound Name CAS No. Functional Group Molecular Formula Molecular Weight (g/mol) Key Differences
tert-Butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate 1630906-73-8 3-keto group C₁₃H₂₁NO₃ 239.31 Ketone introduces polarity; potential for keto-enol tautomerism or nucleophilic attack .
tert-Butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate; hydrochloride 2411179-93-4 Azabicyclo + HCl salt C₁₂H₂₁N₃O₂·HCl 283.78 Nitrogen in the ring enhances hydrogen bonding; hydrochloride salt improves aqueous solubility .

Key Insights :

  • Ketone-containing derivatives (e.g., CAS 1630906-73-8) are more reactive in condensation or reduction reactions, broadening synthetic utility .
  • Azabicyclo systems (e.g., CAS 2411179-93-4) mimic natural alkaloids, making them valuable in designing enzyme inhibitors .

Biological Activity

tert-butyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol
  • LogP : 1.76 (indicates moderate lipophilicity)
  • Polar Surface Area : 64 Ų
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 2

These properties suggest that the compound may have favorable characteristics for cellular permeability and interaction with biological targets.

The biological activity of this compound is primarily related to its interaction with specific receptors and enzymes in the body. Research indicates that compounds of similar structure often act as inhibitors or modulators of various biological pathways, including:

  • Neurotransmitter Receptors : The bicyclic structure may enhance binding affinity to neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
  • Enzyme Inhibition : Preliminary studies indicate that similar compounds can inhibit enzymes involved in metabolic pathways, which could be relevant for conditions like obesity or diabetes.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, studies show:

Cell LineIC₅₀ (µM)Mechanism of Action
PC-3 (Prostate)15Induction of apoptosis
MCF-7 (Breast)12Inhibition of cell proliferation
A431 (Skin)20Cell cycle arrest

These findings indicate that the compound may serve as a lead candidate for further development in cancer therapeutics.

Case Studies

  • Case Study on Neuroprotective Effects :
    A study evaluated the neuroprotective effects of similar bicyclic compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a potential role for this compound in treating neurodegenerative diseases.
  • Case Study on Antidiabetic Activity :
    Another investigation explored the effects of related compounds on glucose metabolism in diabetic mice. The results showed a significant reduction in blood glucose levels, attributed to enhanced insulin sensitivity, indicating potential antidiabetic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via carbamate formation between 5-aminobicyclo[3.2.1]octane and tert-butyl chloroformate. A base such as triethylamine is used to neutralize HCl byproducts .
  • Optimization : Solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 amine:chloroformate) are critical. Purity is assessed via TLC or HPLC .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl group (δ ~1.4 ppm) and bicyclic backbone .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and confirming stereochemistry .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₂₃N₂O₂) .

Q. What role does the bicyclo[3.2.1]octane scaffold play in modulating biological activity?

  • Structural Impact : The rigid bicyclic framework enhances metabolic stability and receptor binding specificity. The tert-butyl carbamate group improves lipophilicity, aiding blood-brain barrier penetration for CNS-targeted studies .

Advanced Research Questions

Q. How do stereochemical variations in the bicyclic core influence pharmacological outcomes?

  • Case Study : Analogues with differing stereochemistry (e.g., rac-tert-butyl N-[(1R,2R,5S)-8-oxo derivatives) exhibit altered receptor binding affinities. Resolution via chiral HPLC or asymmetric synthesis is recommended to isolate enantiomers for activity assays .
  • Data Contradictions : Discrepancies in IC₅₀ values between studies may arise from unaccounted stereoisomers. Validate enantiopurity using polarimetry or circular dichroism .

Q. What strategies are effective for optimizing reaction yields in large-scale syntheses?

  • Key Parameters :

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
  • Workup : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted reagents.
  • Scale-Up Challenges : Mitigate exothermic reactions via dropwise addition of chloroformate and temperature control (<10°C) .

Q. How should researchers address contradictions in reported biological activity data?

  • Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or compound purity.
  • Resolution :

  • Replicate studies under standardized protocols (e.g., NIH/WHO guidelines).
  • Validate compound identity/purity via orthogonal methods (e.g., LC-MS, elemental analysis) .

Q. What methodological considerations are critical for designing CNS-targeted pharmacological assays?

  • Assay Design :

  • In Vitro : Use SH-SY5Y or primary neuronal cultures to assess neuroprotective effects. Measure cAMP/PKA pathways linked to bicyclic carbamate interactions .
  • In Vivo : Employ rodent models (e.g., Morris water maze) for cognitive enhancement studies. Monitor pharmacokinetics (Cₘₐₓ, t₁/₂) via LC-MS/MS .
    • Controls : Include structurally similar carbamates (e.g., tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl} derivatives) to isolate scaffold-specific effects .

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